molecular formula C9H7N3 B2773340 3-[Amino(cyano)methyl]benzonitrile CAS No. 779281-77-5

3-[Amino(cyano)methyl]benzonitrile

Cat. No. B2773340
CAS RN: 779281-77-5
M. Wt: 157.176
InChI Key: WXJVVUUVJNWYJU-UHFFFAOYSA-N
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Description

3-Aminomethylbenzonitrile is an organic compound with the chemical formula C8H8N2 . It consists of a benzene ring with an amino group (-NH2) and a cyano group (-CN) attached to it, with a methyl group (-CH2-) connecting the amino group to the benzene ring .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

3-[(S)-amino(cyano)methyl]benzonitrile contains total 19 bond(s); 12 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 .


Chemical Reactions Analysis

3-Aminobenzonitrile on condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one gives condensed monocyclic pyrimidine derivatives . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .


Physical And Chemical Properties Analysis

3-Aminobenzonitrile is a solid with a melting point of 48-53 °C (lit.) . It has a molecular weight of 118.14 .

Scientific Research Applications

Organic Synthesis

3-[Amino(cyano)methyl]benzonitrile can be used as an important intermediate in organic synthesis . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This makes it a valuable building block in the synthesis of a variety of important compounds .

Cyanomethylation

The compound plays a crucial role in cyanomethylation reactions . Cyanomethylation is a type of chemical reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .

Electrochemical Conversions

In the field of electrochemical conversions involving acetonitrile, 3-[Amino(cyano)methyl]benzonitrile has shown promise due to its good conductivity and environmentally friendly features . It can be used to afford nitrogen-containing compounds or nitrile-containing compounds .

4. Synthesis of High-Value Fine Chemicals and Pharmaceuticals Regioselective nitrilases can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . This property makes 3-[Amino(cyano)methyl]benzonitrile particularly appealing to synthetic chemists . It has been used in the synthesis of a series of high-value fine chemicals and pharmaceuticals .

Synthesis of 1-Substituted-3 (5)-(6-Methylpyridin-2-yl)-4-(Quinoxalin-6-yl)pyrazoles

3-Aminobenzonitrile, a compound related to 3-[Amino(cyano)methyl]benzonitrile, has been used in the synthesis of a series of 1-substituted-3 (5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles .

6. Preparation of Highly Substituted γ-Lactam Analogues 3-Aminobenzonitrile has also been used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .

Spectroscopic Characterization

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound related to 3-[Amino(cyano)methyl]benzonitrile, has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

NBO Analysis

Natural Bond Orbital (NBO) analysis has been performed on 4-(3-aminophenyl)benzonitrile . This provides valuable insights into the electronic structure of the molecule .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation and serious eye irritation .

Future Directions

The future directions for the use of 3-Aminobenzonitrile could involve its use in the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields . It could also be used in the preparation of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist .

properties

IUPAC Name

3-[amino(cyano)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJVVUUVJNWYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Amino(cyano)methyl]benzonitrile

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